molecular formula C24H21N3 B379464 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole CAS No. 104097-72-5

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole

Cat. No. B379464
CAS RN: 104097-72-5
M. Wt: 351.4g/mol
InChI Key: ZXPPRPGYRMWKNG-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

Indole derivatives are often synthesized using Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The structure of indole derivatives can be complex and varies based on the specific compound. For example, 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .


Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. Multicomponent reactions (MCRs) offer access to complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound. For example, they can be crystalline and colorless in nature with specific odors .

Scientific Research Applications

Carbene Complexes and Organometallic Chemistry

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole (1) has been studied for its role in organometallic chemistry, specifically in the formation of carbene complexes of cycloplatinated indoles. Researchers found that this compound, when reacted with platinum and other ligands, forms various complexes that can be used in further chemical reactions (Tollari et al., 2000).

Synthesis of Novel Indole Derivatives

The synthesis of novel indole derivatives using 2-methyl-1H-indole has been explored, particularly for their potential antimicrobial activities. This includes the study of microwave-assisted synthesis methods, which have shown to be more efficient than conventional methods (Anekal & Biradar, 2012).

Ring-Methylation Using Supercritical Methanol

Research on the ring-methylation of indole using supercritical methanol has been conducted, with findings indicating a selective methylation at the C3 position to afford 3-methylindole. This process involves the conversion of indole to (1H-indol-3-yl)methanol (Kishida et al., 2010).

Corrosion Inhibition Studies

Studies have also focused on the use of 3-amino alkylated indoles, derived from the 2-methyl-1H-indole framework, as corrosion inhibitors for mild steel. These compounds have shown significant inhibition efficiency, providing insights into their potential applications in industrial settings (Verma et al., 2016).

Fluorine-Containing Indole Derivatives

Research on synthesizing fluorine-containing indole derivatives has been conducted, yielding compounds with potential applications in various chemical processes (Nosova et al., 2019).

Crystal Structure Analysis

Crystal structure analyses of compounds related to 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole have been performed to understand their molecular arrangement and potential applications in material science (Vimala et al., 2015).

Indium-Catalyzed Heteroaryl–Heteroaryl Bond Formation

The synthesis of 2-methyl-3-(thien-2-yl)-1H-indole via indium-catalyzed reactions showcases the utility of 2-methyl-1H-indole in forming heteroaryl bonds, an important process in organic synthesis (Nagase & Tsuchimoto, 2014).

Methyl 3-Amino-1H-Indole-2-Carboxylates in Synthesis

The reactions of methyl 3-amino-1H-indole-2-carboxylates have been explored for the formation of 5H-pyrimido[5,4-b]indole derivatives, highlighting the compound's role in heterocyclic chemistry (Shestakov et al., 2009).

Synthetic Applications of 3-(Cyanoacetyl)indoles

The synthetic utility of 3-(cyanoacetyl)indoles, which can be derived from 2-methyl-1H-indole, has been investigated for the preparation of various indole-based compounds (Slaett et al., 2005).

Palladacycles with Indole Core

The design and synthesis of palladacycles with an indole core have been studied, demonstrating the compound's role in the development of catalysts for chemical reactions (Singh et al., 2017).

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its biological target. For example, some indole derivatives have been found to inhibit tubulin polymerization .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on the specific compound. Some indole derivatives may pose risks to the environment and should not be allowed to come into contact with groundwater, waterways, or sewage systems without proper treatment .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often used in the synthesis of active molecules and have been highlighted in recent applications of inherently sustainable multicomponent reactions .

properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-15-22(17-9-3-5-11-19(17)26-15)24(21-13-7-8-14-25-21)23-16(2)27-20-12-6-4-10-18(20)23/h3-14,24,26-27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPPRPGYRMWKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)C4=C(NC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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